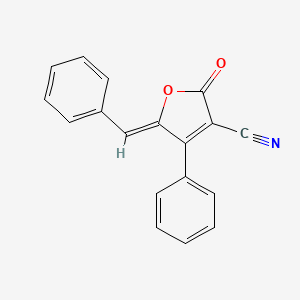

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile involves various strategies, including direct oxidative carbonylation and reactions with manganese(III) acetate. For instance, the oxidative carbonylation of 3-yne-1,2-diol derivatives in the presence of PdI2/KI catalysts has been demonstrated to produce furan-3-carboxylic esters under mild conditions, showcasing a methodology that might be adaptable to the synthesis of related compounds (Gabriele et al., 2012).

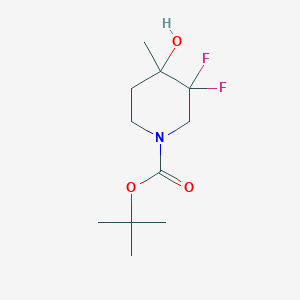

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile often features complex arrangements of rings and substituents. The crystal structure of related compounds, such as 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals intricate details about the arrangement of fused-ring systems and the orientation of substituents, which are critical for understanding the chemical behavior of these molecules (Asiri et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of furancarbonitriles involves interactions with various reagents to form a diverse range of products. For example, the reaction of 2,5-di(thiophen-2-yl)furan-3-carbonitriles with EDOT has been explored to investigate the electrochemical polymerization and the resulting electrochromic properties, indicating the versatile chemical behavior of these compounds (Abaci et al., 2016).

Physical Properties Analysis

The physical properties of furancarbonitriles and related compounds are influenced by their molecular structure. Studies on biobased polyesters using furan derivatives as building blocks highlight the impact of molecular configuration on physical properties, such as molecular weights and the effects of methylene units in dicarboxylic segments (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile can be inferred from studies on related molecules. The enzymatic synthesis of biobased polyesters and the investigation of furan polyesters' chemical structures offer insights into the reactivity and potential applications of furancarbonitriles in material science (Jiang et al., 2014).

Aplicaciones Científicas De Investigación

Nitric Oxide Release and Biological Evaluation

4-Phenyl-3-furoxancarbonitrile, a related compound, releases nitric oxide when interacting with thiol cofactors. This compound has demonstrated significant biological activities, including the activation of rat lung soluble guanylate cyclase, high vasodilatory activity on rat thoracic aorta strips, and potent inhibition of platelet aggregation. These attributes highlight its potential in medical and biological applications (Medana et al., 1994).

Synthesis of Heterocyclic Compounds

The compound 2-Amino-4,5-dihydro-3-furancarbonitriles has been used in the synthesis of 1,3-oxazin-4-ones and furo[2,3-b]pyran-3a-carbonitriles. This showcases the compound's role in creating diverse heterocyclic structures, which are crucial in drug development and material science (Yamagata, Akizuki, & Yamazaki, 1998).

Catalysis in Organic Synthesis

The compound has been utilized in tandem aza-Piancatelli rearrangement/Michael reaction for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This highlights its utility in facilitating complex organic synthesis processes, demonstrating its importance in developing new chemical entities (Reddy et al., 2012).

Electrochromic Properties

2,5-Di(thiophen-2-yl)furan-3-carbonitriles have been synthesized and their electrochromic properties investigated. This reveals the potential application of the compound in electronic and display technologies, particularly in the development of devices like electrochromic displays (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Synthesis of Complex Molecules

The compound has been involved in various complex synthesis processes, including the formation of monospirocycloadducts, highlighting its versatility and importance in organic chemistry and material science (Aliev et al., 1994).

Propiedades

IUPAC Name |

(5Z)-5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEODVUVNVGIRIB-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)

![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)

![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)

![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)